![molecular formula C27H27N3O4S2 B2529255 N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide CAS No. 361479-34-7](/img/structure/B2529255.png)

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

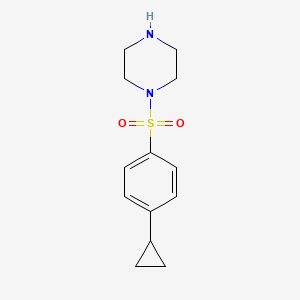

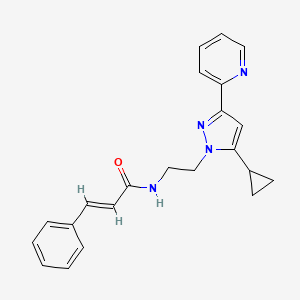

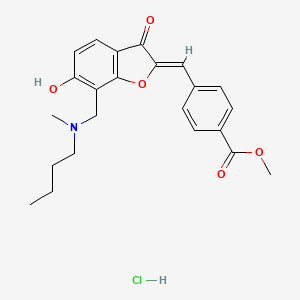

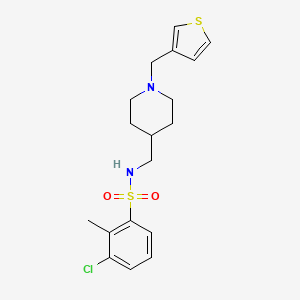

The compound "N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide" is a chemically synthesized molecule that appears to be related to a class of compounds that exhibit various biological activities. The benzothiazole and benzamide moieties within its structure suggest potential for biological activity, as similar structures have been reported to possess antimicrobial, antifungal, and electrophysiological properties .

Synthesis Analysis

The synthesis of related benzamide compounds often involves the condensation of appropriate hydrazides with aldehydes or ketones, followed by cyclization with thioglycolic acid or other sulfur-containing reagents . For example, the synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides involves the reaction of substituted benzohydrazides with carbonothioyldisulfanediyl diacetic acid in water, which is considered a green chemistry approach due to the use of water as the solvent . Similarly, the synthesis of N-sulfonylamines with azirines leads to the formation of thiadiazoles and oxathiazoles, indicating the versatility of sulfur-nitrogen chemistry in creating diverse benzamide derivatives .

Molecular Structure Analysis

The molecular structure of benzamide derivatives can be complex, with potential for various substituents to influence the overall conformation and stability of the molecule. For instance, the presence of a dimethylpiperidinyl sulfonyl group could introduce steric hindrance and affect the molecule's three-dimensional shape. X-ray crystallography studies of similar compounds have revealed that the presence of substituents on the benzamide ring can lead to different modes of supramolecular aggregation, as well as order versus disorder in the crystal structure .

Chemical Reactions Analysis

Benzamide derivatives can undergo a range of chemical reactions, including cyclization, S-methylation, and reactions with bromoketones and ketenes to form thiazoles and thiazines . The reactivity of the benzothiazole moiety, in particular, can lead to the formation of various heterocyclic compounds with potential biological activity. The presence of a sulfonyl group also opens up possibilities for further chemical modifications, such as sulfonation or displacement reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives like the one are influenced by their molecular structure. The presence of hydroxy, sulfonyl, and benzothiazole groups can impact the compound's solubility, melting point, and stability. These properties are crucial for determining the compound's suitability for use in biological systems, as well as its potential as a pharmaceutical agent. The antimicrobial and antifungal activities of similar compounds have been evaluated, suggesting that the compound may also possess these properties .

Wissenschaftliche Forschungsanwendungen

DNA Interaction and Applications

Hoechst 33258 and its analogues, which are N-methyl piperazine derivatives with benzimidazole groups, are known for strong binding to the minor groove of double-stranded B-DNA, particularly targeting AT-rich sequences. These compounds are extensively utilized as fluorescent DNA stains for chromosome and nuclear staining, analysis of nuclear DNA content via flow cytometry, and plant chromosome analysis. They also find applications as radioprotectors and topoisomerase inhibitors, offering a foundation for rational drug design and understanding the molecular basis for DNA sequence recognition and binding (Issar & Kakkar, 2013).

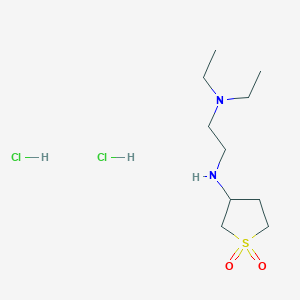

Sulfonamides in Drug Development

Clinical Applications and Future Prospects

Sulfonamides, characterized by a primary sulfonamide moiety, are core components of various clinically used drugs like diuretics, carbonic anhydrase inhibitors (CAIs), antiepileptics, antipsychotics, and COX2 inhibitors. Noteworthy drugs such as apricoxib and pazopanib, which show significant antitumor activity, also incorporate this group. The structure of sulfonamides is fundamental in the development of selective antiglaucoma drugs, antitumor agents, and other therapeutic drugs. This structural motif is likely to play a significant role in future drug development (Carta, Scozzafava, & Supuran, 2012).

Phenothiazines and Their Biological Activities

Biological Activities and Mechanisms

Recent medicinal chemistry investigations have highlighted new phenothiazine derivatives exhibiting antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities result from the pharmacophoric substituents interacting with biological systems, such as cell lines, bacteria, viruses, and parasites. Phenothiazine derivatives can penetrate biological membranes due to their lipophilic character, which is crucial for their biological effects (Pluta, Morak-Młodawska, & Jeleń, 2011).

Eigenschaften

IUPAC Name |

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27N3O4S2/c1-17-13-18(2)16-30(15-17)36(33,34)21-10-7-19(8-11-21)26(32)28-20-9-12-24(31)22(14-20)27-29-23-5-3-4-6-25(23)35-27/h3-12,14,17-18,31H,13,15-16H2,1-2H3,(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPGSFUIZADXDKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-({2-[(2-oxopyrrolidin-1-yl)methyl]phenyl}methyl)-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2529177.png)

![[5-acetamido-3,4-diacetyloxy-6-[4-[(E)-3-phenylprop-2-enoyl]phenoxy]oxan-2-yl]methyl acetate](/img/structure/B2529178.png)

![Methyl 2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2529183.png)

![5-methyl-4-{4-[1-(thiophen-3-yl)ethyl]piperazine-1-carbonyl}-1H-pyrrole-2-carbaldehyde](/img/structure/B2529184.png)

![N-(5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide](/img/structure/B2529187.png)

![8-methoxy-3-phenyl-N-(tetrahydrofuran-2-ylmethyl)thieno[3,2-c]quinoline-2-carboxamide](/img/structure/B2529192.png)